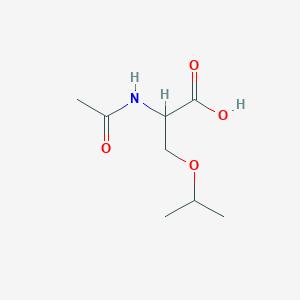

N-Acetyl-O-isopropylserine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

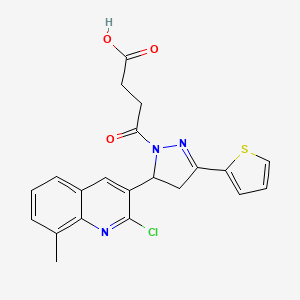

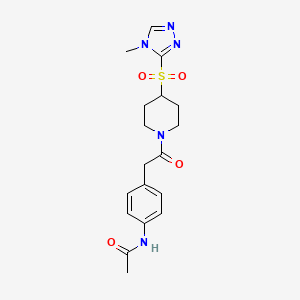

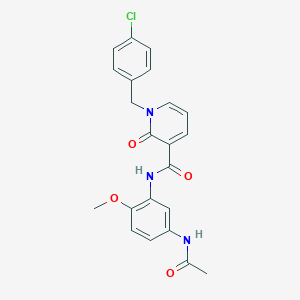

The description of a compound usually includes its chemical formula, molecular weight, and structural formula. It may also include the class of compounds it belongs to and its physical appearance .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties may also be studied .Aplicaciones Científicas De Investigación

Antioxidant Effects and Clinical Applications

N-acetylcysteine in Muscle Fatigue

NAC has been shown to inhibit acute muscle fatigue in humans by improving performance during exercise, suggesting its role in managing oxidative stress during physical activity (Reid et al., 1994).

N-acetylcysteine for RYR1-related Myopathies

A randomized controlled trial investigated the efficacy of NAC in reducing elevated oxidative stress and increasing physical endurance in individuals with ryanodine receptor 1-related myopathies (RYR1-RM), although it did not show significant improvements in oxidative stress or endurance (Todd et al., 2020).

Respiratory Disease Management

NAC has been proposed for the therapy and/or prevention of several respiratory diseases, showing significant attenuation of influenza and influenza-like episodes, especially in elderly high-risk individuals (De Flora et al., 1997).

N-acetylation Phenotyping

N-acetylation Phenotyping in Population Studies

Studies on N-acetylation polymorphism, particularly using caffeine as a metabolic probe, have revealed significant clinical importance in the inactivation of drugs like isoniazid. This highlights the role of acetylation in therapeutic, pharmacological, and toxicological responses (Asprodini et al., 1998).

Drug Dependence and Psychiatric Disorders

N-acetylcysteine in Substance Use Disorders

Studies have explored the efficacy of NAC in treating substance use disorders and co-occurring conditions like posttraumatic stress disorder (PTSD), indicating potential benefits in reducing symptoms and cravings (Back et al., 2016).

Mecanismo De Acción

Target of Action

N-Acetyl-O-isopropylserine is a derivative of the amino acid serine . It primarily targets the Coagulation factor XIII A chain in humans . This protein plays a crucial role in the final stages of blood clotting, where it cross-links fibrin, stabilizing the clot.

Mode of Action

It is known that n-acetylated alpha amino acids, such as n-acetyl-o-isopropylserine, have the l-configuration of the alpha-carbon atom . This configuration may influence how the compound interacts with its targets.

Biochemical Pathways

N-acetylated alpha amino acids are known to play roles in various biochemical processes, including protein synthesis and metabolism .

Pharmacokinetics

It is known that n-acetylated alpha amino acids are generally well-absorbed and distributed throughout the body .

Result of Action

It is known that n-acetylated alpha amino acids can influence various cellular processes, including protein synthesis and metabolism .

Action Environment

The action, efficacy, and stability of N-Acetyl-O-isopropylserine can be influenced by various environmental factors. For example, the compound’s action can be affected by the pH of the environment, as the rates of reactions with the majority of reactive oxygen species (ROS) is higher for the thiolate anion (RS−) than for RSH . Furthermore, the compound’s stability can be influenced by factors such as temperature and humidity.

Safety and Hazards

Propiedades

IUPAC Name |

2-acetamido-3-propan-2-yloxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(2)13-4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRCCTVMWZYYLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(C(=O)O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2991312.png)

![N-[[4-(4-Acetylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2991313.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]sulfonylpiperazine](/img/structure/B2991316.png)

![2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B2991318.png)

![2-Bicyclo[2.2.1]hept-5-en-2-ylquinoline-4-carboxylic acid](/img/structure/B2991323.png)

![7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2991327.png)

![N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide](/img/structure/B2991329.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2991330.png)